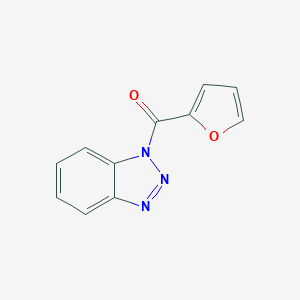

1-(2-Furoyl)-1H-benzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-1-yl(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O2/c15-11(10-6-3-7-16-10)14-9-5-2-1-4-8(9)12-13-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFORMRZDGRLVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355166 | |

| Record name | 1-(2-Furoyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144223-33-6 | |

| Record name | 1-(2-Furoyl)benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144223-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Furoyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Furoyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of N-Acylbenzotriazoles

An In-Depth Technical Guide to the Synthesis of 1-(2-Furoyl)-1H-benzotriazole

This guide provides a comprehensive overview of the synthesis, characterization, and application of 1-(2-Furoyl)-1H-benzotriazole, a stable and versatile acylating agent. Designed for researchers, chemists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a detailed experimental protocol, and contextualizes the compound's utility in modern organic synthesis.

In the landscape of synthetic organic chemistry, the formation of amide, ester, and ketone functionalities is fundamental. The choice of acylating agent is paramount, dictating reaction efficiency, substrate scope, and functional group tolerance. While highly reactive acyl chlorides are common, their sensitivity to moisture and incompatibility with delicate functional groups often necessitate milder alternatives.[1]

N-acylbenzotriazoles have emerged as superior substitutes for acyl chlorides. These crystalline, stable solids are readily prepared and purified, acting as powerful acyl transfer agents.[2] Their stability allows for storage and precise handling, while their reactivity can be finely tuned. The benzotriazolyl group is an excellent leaving group, facilitating nucleophilic acyl substitution under mild conditions.[1]

This guide focuses specifically on 1-(2-Furoyl)-1H-benzotriazole , which incorporates the biologically relevant 2-furoyl moiety. The furan ring is a key structural motif in numerous pharmaceuticals and natural products, making this reagent particularly valuable for introducing this functionality into target molecules.

Synthetic Strategy and Mechanistic Rationale

The most direct and efficient synthesis of 1-(2-Furoyl)-1H-benzotriazole involves the coupling of 2-furoic acid with 1H-benzotriazole. The core challenge lies in activating the carboxylic acid's carbonyl group to facilitate nucleophilic attack by one of the nitrogen atoms of the benzotriazole ring.

Activation via Acyl Chloride Intermediate

A field-proven and highly reliable method proceeds through the in-situ formation of the corresponding acyl chloride, 2-furoyl chloride, using thionyl chloride (SOCl₂). This approach is advantageous due to its efficiency and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[3]

The reaction mechanism can be dissected into two primary stages:

-

Activation of 2-Furoic Acid: 2-Furoic acid reacts with thionyl chloride to form the highly electrophilic 2-furoyl chloride. This is a classic conversion of a carboxylic acid to a more reactive acid derivative.

-

Nucleophilic Acyl Substitution: The 1H-benzotriazole, acting as a nucleophile, attacks the carbonyl carbon of 2-furoyl chloride. Although benzotriazole has three nitrogen atoms, acylation occurs preferentially at the N-1 position. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the final product, 1-(2-Furoyl)-1H-benzotriazole.

The overall transformation is a one-pot procedure that reliably produces the target compound in high yield and purity.[3]

Mechanistic Diagram

The following diagram illustrates the key steps in the synthesis of 1-(2-Furoyl)-1H-benzotriazole from 2-furoic acid and 1H-benzotriazole using thionyl chloride.

Caption: Experimental workflow for the synthesis of 1-(2-Furoyl)-1H-benzotriazole.

-

Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-furoic acid (1.12 g, 10.0 mmol) and 1H-benzotriazole (1.19 g, 10.0 mmol). Add 40 mL of anhydrous dichloromethane (DCM).

-

Cooling : Place the flask in an ice-water bath and stir the suspension for 10 minutes.

-

Reagent Addition : Fit the flask with a dropping funnel containing thionyl chloride (1.1 mL, 15.0 mmol). Add the thionyl chloride dropwise to the stirred suspension over a period of 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Quenching : Carefully and slowly pour the reaction mixture into a beaker containing 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride and neutralize the HCl formed. Safety Note: This step is highly exothermic and releases gas (CO₂). Perform in a well-ventilated fume hood.

-

Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 15 mL portions of DCM.

-

Drying : Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product as a crystalline solid.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(2-Furoyl)-1H-benzotriazole.

| Parameter | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | Typically > 85% |

| Melting Point | ~110-114 °C |

| ¹H NMR (CDCl₃) | δ ~7.4-8.2 ppm (m, 5H, Ar-H), δ ~6.6 ppm (dd, 1H, furan-H), δ ~7.8 ppm (dd, 1H, furan-H) |

| ¹³C NMR (CDCl₃) | δ ~110-146 ppm (Ar-C and furan-C), δ ~158 ppm (C=O) |

| IR (KBr, cm⁻¹) | ~1700-1720 (C=O stretch), ~1600 (C=C stretch) |

Applications in Synthesis

1-(2-Furoyl)-1H-benzotriazole is a highly effective agent for the transfer of the 2-furoyl group to various nucleophiles. [2]

-

N-Acylation : It reacts cleanly with primary and secondary amines to form the corresponding 2-furamides, which are important scaffolds in medicinal chemistry.

-

O-Acylation : Alcohols and phenols can be readily acylated to produce 2-furoate esters.

-

C-Acylation : It can participate in Friedel-Crafts type reactions to form furoyl ketones.

-

Multi-component Reactions : Its stability and predictable reactivity make it an ideal component in one-pot synthesis strategies, streamlining the construction of complex molecules. [4][5]

Safety and Handling

-

Thionyl Chloride : Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Dichloromethane : A volatile solvent and a suspected carcinogen. Use in a well-ventilated area.

-

2-Furoic Acid and 1H-Benzotriazole : Irritants. Avoid inhalation of dust and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of 1-(2-Furoyl)-1H-benzotriazole via the thionyl chloride-mediated coupling of 2-furoic acid and 1H-benzotriazole is a robust, efficient, and scalable method. The resulting product is a stable, crystalline solid that serves as a valuable acylating agent for introducing the 2-furoyl moiety in a variety of synthetic applications. This guide provides the necessary technical details and scientific rationale to empower researchers to confidently synthesize and utilize this important chemical tool.

References

- Avhad D, Asnani A, Mohurle S, Kumar P, Bais A and Tale R. (2020). Review on synthetic study of benzotriazole. GSC. Biological and Pharmaceutical Sciences, 11(2), 215-225. [URL: https://gsconlinepress.com/journals/gscbps/content/review-synthetic-study-benzotriazole]

- Iannazzo, D., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5488220/]

- Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16245647/]

- Organic Chemistry Portal. (2022). Synthesis of benzotriazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzotriazoles.shtm]

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives. [URL: https://www.benchchem.

- Journal of the Chilean Chemical Society. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. [URL: https://www.jcchemsoc.com/index.php/jcchemsoc/article/view/2159]

- Zhu, X., et al. (2010). 1-Chloromethyl-1H-1,2,3-benzotriazole. ResearchGate. [URL: https://www.researchgate.net/publication/230965721_1-Chloromethyl-1H-123-benzotriazole]

- Ataman Kimya. 1H-BENZOTRIAZOLE. [URL: https://www.

- PubChem. (2025). 1H-Benzotriazole. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1H-Benzotriazole]

- Wet-osot, S., Phakhodee, W., & Pattawarapan, M. (2017). Application of N-Acylbenzotriazoles in the Synthesis of 5-Substituted 2-Ethoxy-1,3,4-oxadiazoles as Building Blocks toward 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones. The Journal of Organic Chemistry, 82(18), 9923–9929. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01692]

- Yadav, M. S., et al. (2022). Synthetic Utility of N-Acylbenzotriazoles. Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-1815-1025]

- Katritzky, A. R., et al. (2004). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. ResearchGate. [URL: https://www.researchgate.

- Organic Chemistry Portal. (2017). Application of N-Acylbenzotriazoles in the Synthesis of 5-Substituted 2-Ethoxy-1,3,4-oxadiazoles as Building Blocks toward 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones. [URL: https://www.organic-chemistry.org/abstracts/lit4/138.shtm]

- Pandey, R. K., et al. (2022). Synthesis of N-acylbenzotriazole using acid anhydride. ARKIVOC. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2022-part-ix/2022-38415]

- Bacho, M., et al. (2021). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. [URL: https://jcchemsoc.com/index.php/jcchemsoc/article/view/2159/1179]

- Katritzky, A. R., Zhang, Y., & Singh, S. K. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 3. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Application of N-Acylbenzotriazoles in the Synthesis of 5-Substituted 2-Ethoxy-1,3,4-oxadiazoles as Building Blocks toward 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones [organic-chemistry.org]

An In-depth Technical Guide to 1-(2-Furoyl)-1H-benzotriazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent at the Interface of Heterocyclic and Medicinal Chemistry

1-(2-Furoyl)-1H-benzotriazole is a stable, crystalline solid that serves as a highly efficient acylating agent. This compound belongs to the class of N-acylbenzotriazoles, which are widely recognized for their utility in organic synthesis.[1] The molecule uniquely combines the structural features of two important heterocyclic systems: benzotriazole, a bicyclic aromatic compound known for its role as a leaving group and in directing reactions, and furan, a five-membered aromatic heterocycle integral to many pharmaceuticals and biologically active compounds.[2][3] The strategic fusion of these two moieties in 1-(2-Furoyl)-1H-benzotriazole makes it a valuable reagent, particularly for the introduction of the 2-furoyl group into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in facilitating amide bond formation and its relevance in the synthesis of medicinally important molecules.

Physicochemical and Structural Characteristics

While specific experimental data for 1-(2-Furoyl)-1H-benzotriazole is not extensively documented in publicly available literature, its properties can be reliably inferred from the well-established chemistry of N-acylbenzotriazoles and its constituent parts.

| Property | Anticipated Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₇N₃O₂ | Based on the covalent bonding of a 2-furoyl group (C₅H₃O₂) to a benzotriazole ring (C₆H₄N₃) with the loss of a hydrogen atom. |

| Molecular Weight | 213.19 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | N-acylbenzotriazoles are typically stable, crystalline solids.[1] |

| Melting Point | Expected to be a sharp, defined melting point | Crystalline organic compounds generally exhibit sharp melting points. The parent benzotriazole has a melting point of 100 °C.[4] |

| Solubility | Soluble in a wide range of common organic solvents (e.g., DCM, THF, DMF, acetonitrile). Limited solubility in water. | The aromatic nature of both the benzotriazole and furan rings, along with the polar carbonyl group, suggests solubility in moderately polar to polar aprotic solvents. |

| Stability | Stable under ambient conditions, resistant to air and moisture. | N-acylbenzotriazoles are noted for their stability, which is a significant advantage over more reactive acylating agents like acyl chlorides.[1] |

Structural Diagram

Caption: General workflow for the synthesis of 1-(2-Furoyl)-1H-benzotriazole.

Detailed Experimental Protocol

-

Preparation: To a solution of 1H-benzotriazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of 2-furoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 1-(2-Furoyl)-1H-benzotriazole as a crystalline solid.

Reactivity and Mechanistic Insights: A Superior Acylating Agent

The primary chemical utility of 1-(2-Furoyl)-1H-benzotriazole lies in its function as a furoylating agent. The benzotriazole moiety is an excellent leaving group, facilitating the transfer of the 2-furoyl group to a wide range of nucleophiles. This reactivity is attributed to the electronic nature of the N-acylbenzotriazole system, where the benzotriazole ring activates the carbonyl group towards nucleophilic attack.

Mechanism of Furoylation (Amide Formation)

Caption: Reaction mechanism for the furoylation of an amine.

This method of amide bond formation is particularly advantageous as it proceeds under neutral or mild conditions, avoiding the often harsh and corrosive reagents like acyl chlorides. [5]This makes 1-(2-Furoyl)-1H-benzotriazole an ideal reagent for use with sensitive substrates or in complex molecule synthesis where functional group tolerance is paramount.

Applications in Organic Synthesis and Drug Discovery

The ability to efficiently introduce a furoyl group is of significant interest to the pharmaceutical and agrochemical industries. The furan ring is a common structural motif in a wide array of biologically active molecules.

Key Application Areas:

-

Peptide Synthesis and Modification: 1-(2-Furoyl)-1H-benzotriazole can be used to N-terminally cap peptides or to modify the side chains of amino acids containing nucleophilic groups. This can alter the biological activity, stability, and pharmacokinetic properties of the peptide.

-

Synthesis of Bioactive Amides: Many pharmaceuticals contain amide linkages. The use of 1-(2-Furoyl)-1H-benzotriazole provides a reliable method for the synthesis of furoyl amides, which may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Derivatization of Natural Products: The furoylation of natural products can lead to the discovery of new derivatives with enhanced or novel biological activities. The mild reaction conditions associated with N-acylbenzotriazoles are well-suited for the modification of complex and delicate natural product scaffolds.

-

Materials Science: The furan moiety can participate in Diels-Alder reactions, opening up possibilities for the use of furoylated compounds in the development of new polymers and materials. [6] The 2-furoic acid framework itself is a precursor to a number of important drugs, including the antibiotic nitrofurantoin and the antiparasitic diloxanide furoate. [3][7]This underscores the importance of reagents like 1-(2-Furoyl)-1H-benzotriazole that facilitate the incorporation of this valuable pharmacophore.

Safety and Handling

As with all chemical reagents, 1-(2-Furoyl)-1H-benzotriazole should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

While N-acylbenzotriazoles are generally stable, the parent 1H-benzotriazole has a significant exothermic decomposition energy and should be handled with care, especially at elevated temperatures. [4]

Conclusion

1-(2-Furoyl)-1H-benzotriazole is a valuable and versatile reagent in modern organic synthesis. Its stability, ease of preparation, and high efficiency as a furoylating agent make it a superior alternative to traditional acylating agents in many applications. For researchers and scientists in drug discovery and development, this compound offers a reliable and mild method for the incorporation of the medicinally significant 2-furoyl moiety into a wide range of molecules, paving the way for the synthesis of novel therapeutic agents.

References

- Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–666.

- Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(14), 5176-5183.

- IJCRT. (2023). Review Of Benzotriazole.

- Jamkhandi, C. M., & Disouza, J. I. (2015). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 60(1), 2789-2794.

- Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213.

-

Organic Chemistry Portal. (n.d.). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Retrieved from [Link]

- Özel Güven, Ö., Bayraktar, M., Coles, S. J., & Hökelek, T. (2011). 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o72.

-

PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

- Zipper, P., & Lorber, B. (2021). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 26(11), 3195.

- El-Faham, A., & Albericio, F. (2011). Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. Molecules, 16(8), 6439–6451.

- Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2005).

- Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1: 1: 1, of 2: 2: 1, and of 2: 3: 2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (7), 791-798.

- World Health Organization. (2023). The selection and use of essential medicines: report of the WHO Expert Committee on the Selection and Use of Essential Medicines, 2023.

- Singh, M., Singh, A. S., Mishra, N., Agrahari, A. K., & Tiwari, V. K. (2019). A convenient reaction of carboxylic acids with 1H-benzotriazole provides N-acylbenzotriazoles in good yields. Synthesis, 51(11), 2183-2190.

- Wandtke, T., & Klapötke, T. M. (2021). On the explosive properties of 1 H-benzotriazole and 1 H-1, 2, 3-triazole. Zeitschrift für anorganische und allgemeine Chemie, 647(15), 1599-1603.

-

ACS Publications. (n.d.). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011).

-

YouTube. (2023, April 19). Benzotriazole : Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved from [Link]

-

MDPI. (2021). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijcrt.org [ijcrt.org]

- 3. chempoint.com [chempoint.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 6. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]

- 7. 2-Furoic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to 1-(2-Furoyl)-1H-benzotriazole (CAS 144223-33-6): Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the development of efficient and selective reagents is paramount. 1-(2-Furoyl)-1H-benzotriazole belongs to the class of N-acylbenzotriazoles, which have emerged as highly effective, crystalline, and bench-stable acylating agents.[1] These reagents serve as superior alternatives to moisture-sensitive and highly reactive acyl halides or anhydrides, offering milder reaction conditions and simplified workup procedures.[1]

This technical guide focuses on 1-(2-Furoyl)-1H-benzotriazole, a specialized reagent for the introduction of the 2-furoyl moiety. The furan ring is a privileged scaffold in drug discovery, present in numerous compounds with diverse biological activities. Consequently, robust methods for its incorporation are of significant interest to researchers in pharmaceutical and materials science. This document provides an in-depth overview of the synthesis, core reactivity, and key applications of this versatile reagent, designed for professionals engaged in chemical research and development.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of 1-(2-Furoyl)-1H-benzotriazole are summarized below.

| Property | Value | Source |

| CAS Number | 144223-33-6 | [2] |

| IUPAC Name | benzotriazol-1-yl(furan-2-yl)methanone | [2] |

| Molecular Formula | C₁₁H₇N₃O₂ | [2] |

| Molecular Weight | 213.19 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | Inferred from[3] |

| Purity | ≥96-97% (Commercially available) | [2] |

| Solubility | Soluble in many organic solvents like THF, DCM, Acetone. Slightly soluble in water. | Inferred from |

Synthesis and Purification

The synthesis of N-acylbenzotriazoles is typically a straightforward process, valued for its efficiency and high yield.[4] The most common and reliable method for preparing 1-(2-Furoyl)-1H-benzotriazole is via the reaction of 1H-benzotriazole with an activated form of 2-furoic acid, such as 2-furoyl chloride.

Synthesis Rationale

The reaction leverages the nucleophilicity of the nitrogen atom in the 1H-benzotriazole ring and the high electrophilicity of the carbonyl carbon in 2-furoyl chloride.[5] The inclusion of a tertiary amine base, such as triethylamine (Et₃N), is critical. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the benzotriazole starting material, ensuring it remains a potent nucleophile, and drives the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as solvents due to their inert nature and ability to dissolve the reactants.

Visualized Synthesis Pathway

Caption: Synthesis of 1-(2-Furoyl)-1H-benzotriazole.

Detailed Experimental Protocol

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1H-benzotriazole (1.0 eq) and anhydrous dichloromethane (DCM). Cool the resulting solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution dropwise while maintaining the temperature at 0 °C.

-

Addition of Acyl Chloride: Slowly add a solution of 2-furoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. The addition should be performed dropwise to control the exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and finally, brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product as a crystalline solid.

Core Reactivity and Mechanistic Insights

The synthetic utility of 1-(2-Furoyl)-1H-benzotriazole stems from its function as a potent acylating agent under neutral or mild conditions.[1]

The Role of the Benzotriazole Leaving Group

The efficacy of N-acylbenzotriazoles is attributed to the excellent leaving group ability of the benzotriazolide anion. When a nucleophile attacks the electrophilic carbonyl carbon, the C-N bond cleaves, releasing the benzotriazole moiety. The resulting benzotriazolide anion is highly stabilized through resonance, delocalizing the negative charge across its three nitrogen atoms and the aromatic system. This inherent stability makes it a very weak base and thus an outstanding leaving group, facilitating the forward reaction.

Visualized General Acylation Mechanism

Caption: Nucleophilic acyl substitution mechanism.

Applications in Synthetic Chemistry

1-(2-Furoyl)-1H-benzotriazole is a versatile tool for creating a variety of chemical bonds and structures, making it highly valuable in both academic and industrial research.

Amide Bond Formation

The most prominent application of N-acylbenzotriazoles is in the synthesis of primary, secondary, and tertiary amides.[6] The reaction proceeds efficiently with a wide range of amines, including aqueous ammonia, primary amines, and secondary amines, typically in high yields and under mild, neutral conditions.[1] This avoids the need for harsh reagents or coupling agents often required in traditional peptide synthesis.

Ester and Thioester Synthesis

The reagent can also be used to acylate alcohols and thiols to form the corresponding esters and thioesters. These reactions may sometimes require the presence of a mild base or catalyst to facilitate the process, especially with less nucleophilic alcohols.

Workflow for Application in Drug Discovery

The systematic use of reagents like 1-(2-Furoyl)-1H-benzotriazole is a cornerstone of modern drug discovery campaigns, which often involve the synthesis of large compound libraries for biological screening. The furan moiety is a key component in many pharmacologically active molecules, and this reagent provides a reliable method for its installation.[5]

Caption: A typical workflow in medicinal chemistry.

Spectroscopic Characterization (Predicted)

Full characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic signatures are expected:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons of the benzotriazole ring (typically two multiplets between δ 7.5-8.5 ppm) and the three protons of the furan ring (three distinct signals, often multiplets, between δ 6.5-8.0 ppm).

-

¹³C NMR: A characteristic signal for the carbonyl carbon would be observed in the downfield region (approx. δ 160-170 ppm). Additional signals would correspond to the carbons of the benzotriazole and furan rings.

-

FT-IR: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch would be prominent, typically appearing in the range of 1700-1750 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (213.19).

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling 1-(2-Furoyl)-1H-benzotriazole. The parent compound, 1H-benzotriazole, is classified as harmful if swallowed and causes serious eye irritation.[7][8]

-

Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8]

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from moisture, strong oxidizing agents, and heavy metals.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[7]

Conclusion

1-(2-Furoyl)-1H-benzotriazole stands out as a valuable and highly efficient synthetic tool. Its stability, ease of preparation, and potent acylating power under mild conditions make it a superior choice for the selective introduction of the 2-furoyl group. For researchers and scientists in organic synthesis and drug development, this reagent offers a reliable and practical solution for constructing complex molecules, facilitating the exploration of new chemical entities with potential therapeutic applications.

References

-

International Journal of Creative Research Thoughts. (2025). Review Of Benzotriazole. IJCRT.org. [Link]

-

Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

-

Katritzky, A. R., et al. (2005). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Organic Chemistry Portal. [Link]

-

ACS Publications. (n.d.). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. National Institutes of Health. [Link]

-

Ataman Kimya. (n.d.). 1H-BENZOTRIAZOLE. [Link]

-

Yadav, D. K., et al. (2021). N-Acylbenzotriazoles as Proficient Substrates for an Easy Access to Ureas, Acylureas, Carbamates, and Thiocarbamates via Curtius Rearrangement. SynOpen. [Link]

-

PubChem. (n.d.). 1H-Benzotriazole - Physical and Chemical Properties. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. [Link]

-

PENTA s.r.o. (2025). 1,2,3-Benzotriazole - Safety Data Sheet. [Link]

- Google Patents. (n.d.).

-

Ataman Kimya. (n.d.). 1,2,3-BENZOTRIAZOLE. [Link]

-

PENTA s.r.o. (2025). Safety Data Sheet - 1,2,3-Benzotriazole. [Link]

-

Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. [Link]

-

Wikipedia. (n.d.). 2-Furoyl chloride. [Link]

-

University of Louisville. (n.d.). A study of furoyl chloride. ThinkIR. [Link]

-

Acmec Syntech. (n.d.). benzotriazole suppliers USA. [Link]

-

ResearchGate. (2019). (PDF) The synthesis of 1,2,4-benzotriazines. [Link]

-

Ignited Minds Journals. (2019). A Study on Synthesis and Characterization of Organic Compound. [Link]

-

Chem-Impex. (n.d.). 1,2,3-Benzotriazole. [Link]

-

Chemsrc. (n.d.). 1H-Benzotriazole | CAS#:95-14-7. [Link]

Sources

- 1. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 2. benzotriazole suppliers USA [americanchemicalsuppliers.com]

- 3. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]

- 5. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. 1H-Benzotriazole | CAS#:95-14-7 | Chemsrc [chemsrc.com]

In-Depth Technical Guide to the Structure Elucidation of 1-(2-Furoyl)-1H-benzotriazole

Preamble: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the very bedrock upon which its entire preclinical and clinical trajectory is built. The precise arrangement of atoms dictates function, influencing everything from target engagement and efficacy to metabolic stability and toxicity. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the complete structure elucidation of 1-(2-Furoyl)-1H-benzotriazole, a heterocyclic compound of interest. As Senior Application Scientists, we move beyond a mere recitation of protocols; we delve into the causality behind experimental choices, ensuring that each analytical step is part of a self-validating system. This document is intended for researchers, scientists, and drug development professionals who require a granular understanding of the synergistic interplay between synthesis, spectroscopy, and structural analysis.

Synthesis of 1-(2-Furoyl)-1H-benzotriazole: A Foundation in N-Acylation Chemistry

The synthesis of 1-(2-Furoyl)-1H-benzotriazole is predicated on the well-established reactivity of 1H-benzotriazole as a versatile acyl transfer agent. The benzotriazole moiety, once acylated, becomes an excellent leaving group, facilitating subsequent reactions. However, for the purpose of structure elucidation, the stable N-acylbenzotriazole is our target. A common and effective method for its synthesis involves the coupling of 2-furoic acid with 1H-benzotriazole.

Experimental Protocol: Synthesis of 1-(2-Furoyl)-1H-benzotriazole

-

Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-furoic acid (1.12 g, 10 mmol) and 1H-benzotriazole (1.19 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere of nitrogen.

-

Activation of Carboxylic Acid: Cool the solution to 0 °C in an ice bath. To this solution, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) portion-wise over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the solid with a small amount of cold THF. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (230-400 mesh) using a gradient of ethyl acetate in hexane as the eluent to afford the pure 1-(2-Furoyl)-1H-benzotriazole as a solid.

Spectroscopic and Spectrometric Characterization: A Multi-faceted Approach

The cornerstone of structure elucidation lies in the synergistic application of various spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an indispensable tool for the initial identification of key functional groups within a molecule. For 1-(2-Furoyl)-1H-benzotriazole, the IR spectrum provides clear evidence for the presence of the carbonyl group and the aromatic systems.

-

Expected Absorptions:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1750 cm⁻¹ , characteristic of an amide-like carbonyl group. The exact position can be influenced by the electronic effects of both the furan and benzotriazole rings.

-

C=C and C=N Stretching: A series of bands in the 1450-1610 cm⁻¹ region are anticipated, corresponding to the stretching vibrations of the carbon-carbon double bonds within the furan and benzene rings, as well as the carbon-nitrogen and nitrogen-nitrogen bonds of the benzotriazole system.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹ .

-

C-O Stretching: The C-O-C stretching of the furan ring will likely produce a moderate to strong band in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. For 1-(2-Furoyl)-1H-benzotriazole (C₁₁H₇N₃O₂), the expected molecular weight is approximately 213.19 g/mol .

-

Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 213 .

-

Plausible Fragmentation Pathway: The fragmentation of N-acylbenzotriazoles is often characterized by the cleavage of the N-acyl bond.[1][2] The primary fragmentation pathways for 1-(2-Furoyl)-1H-benzotriazole are predicted as follows:

-

Loss of Benzotriazole: Cleavage of the N-N bond followed by the loss of a neutral N₂ molecule and a hydrogen radical from the benzotriazole ring can lead to a fragment corresponding to the furoyl cation at m/z = 95 .

-

Formation of the Furoyl Cation: Direct cleavage of the C-N bond between the carbonyl carbon and the benzotriazole nitrogen would also generate the stable furoyl cation at m/z = 95 . This is often a prominent peak.

-

Loss of CO: The furoyl cation can further fragment by losing a molecule of carbon monoxide, resulting in a furan cation at m/z = 67 .

-

Benzotriazole Cation: A peak corresponding to the benzotriazole radical cation might be observed at m/z = 119 .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy, particularly a combination of 1D (¹H and ¹³C) and 2D techniques, provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and integration (the number of protons in each environment).

Table 1: Predicted ¹H NMR Spectral Data for 1-(2-Furoyl)-1H-benzotriazole

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4' | 8.20 - 8.30 | d | ~8.5 | 1H |

| H-7' | 8.00 - 8.10 | d | ~8.5 | 1H |

| H-5' | 7.60 - 7.70 | t | ~7.5 | 1H |

| H-6' | 7.50 - 7.60 | t | ~7.5 | 1H |

| H-5 | 7.80 - 7.90 | dd | 1.8, 0.8 | 1H |

| H-3 | 7.40 - 7.50 | dd | 3.6, 0.8 | 1H |

| H-4 | 6.70 - 6.80 | dd | 3.6, 1.8 | 1H |

-

Causality of Chemical Shifts: The protons on the benzotriazole ring (H-4' to H-7') are expected to be in the aromatic region, with H-4' and H-7' being the most downfield due to the anisotropic effect of the triazole ring and the electron-withdrawing nature of the acylation. The furan protons (H-3, H-4, H-5) will also be in the aromatic region, with their specific shifts determined by the electron-withdrawing effect of the carbonyl group and the heteroatom's influence.

The ¹³C NMR spectrum provides information about the number of different carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(2-Furoyl)-1H-benzotriazole

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 160 - 165 |

| C-2 | 148 - 152 |

| C-5 | 146 - 150 |

| C-7a' | 145 - 148 |

| C-3a' | 132 - 135 |

| C-5' | 128 - 131 |

| C-6' | 126 - 129 |

| C-4' | 120 - 123 |

| C-3 | 118 - 121 |

| C-4 | 112 - 115 |

| C-7' | 110 - 113 |

-

Rationale for Chemical Shifts: The carbonyl carbon is expected to be the most downfield signal. The carbons of the furan and benzotriazole rings will appear in the aromatic region, with their precise shifts influenced by their proximity to heteroatoms and the carbonyl group.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.[3][4][5]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

-

Expected Correlations:

-

Correlations between the adjacent protons on the benzotriazole ring (H-4' with H-5', H-5' with H-6', H-6' with H-7').

-

Correlations between the adjacent protons on the furan ring (H-3 with H-4, H-4 with H-5).

-

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).

-

Expected Correlations:

-

H-4' with C-4'

-

H-5' with C-5'

-

H-6' with C-6'

-

H-7' with C-7'

-

H-3 with C-3

-

H-4 with C-4

-

H-5 with C-5

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different spin systems.

-

Key Expected Correlations for Structural Confirmation:

-

H-3 to the carbonyl carbon (C=O) and C-5 .

-

H-5 to the carbonyl carbon (C=O) and C-3 .

-

H-4' and H-7' to the carbonyl carbon (C=O) , which would definitively establish the connection between the furoyl group and the benzotriazole ring at the N-1 position.

-

H-4' to C-5' , C-7a' , and C-3a' .

-

H-7' to C-6' , C-3a' , and C-7a' .

-

-

Below is a graphical representation of the key HMBC correlations that would be expected.

Caption: Key HMBC correlations for structural confirmation.

X-ray Crystallography: The Ultimate Proof of Structure

-

Expected Structural Features:

-

Planarity: Both the benzotriazole and furan ring systems are expected to be essentially planar.

-

Dihedral Angle: There will be a specific dihedral angle between the planes of the benzotriazole and furan rings, dictated by steric and electronic factors. In the related structure of 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol, this angle is approximately 24.05°.[6][7] A similar, though not identical, angle would be expected for the title compound.

-

Bond Lengths and Angles: The bond lengths and angles within the benzotriazole and furan moieties are expected to be consistent with those of other well-characterized derivatives. The C=O bond length would be in the typical range for an amide-like carbonyl.

-

The workflow for a complete structure elucidation is summarized in the following diagram.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. m.youtube.com [m.youtube.com]

- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 5. researchgate.net [researchgate.net]

- 6. 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

1-(2-Furoyl)-1H-benzotriazole melting point

1-(2-Furoyl)-1H-benzotriazole is a valuable synthetic intermediate whose utility is directly dependent on its purity. The protocols and data presented in this guide establish a framework for its reliable synthesis and rigorous quality control. A sharp melting point within the established range of 165–167 °C, corroborated by spectroscopic and chromatographic data, validates the material's identity and suitability for demanding applications in chemical research and pharmaceutical development. [5]

References

- Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., Lipniacki, A., Piasek, A., Kulikowski, T., & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–666. URL: https://pubmed.ncbi.nlm.nih.gov/16245647/

- Pagoria, P. F., Lee, G. S., Mitchell, A. R., & Schmidt, R. D. (1996). Synthesis of Benzotriazolo 1,2-A Benzotriazole Derivatives as New High Density, Insensitive Energetic Materials. Defense Technical Information Center. URL: https://apps.dtic.

- Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. URL: https://www.organic-chemistry.org/abstracts/lit2/131.shtm

- Vibzzlab. (2023, April 19). Benzotriazole : Organic Synthesis. YouTube. URL: https://www.youtube.

- Wikipedia contributors. (n.d.). Benzotriazole. Wikipedia. URL: https://en.wikipedia.org/wiki/Benzotriazole

- Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo000792f

- Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. URL: https://www.organic-chemistry.org/namedreactions/benzotriazole-synthesis.shtm

- Pandey, R. K., et al. (2022). Synthesis of N-acylbenzotriazole using acid anhydride. Arkivoc, 2022(ix), 0-0. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2022/ix

- Alho, M. M., et al. (2023). The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups. Crimson Publishers. URL: https://crimsonpublishers.com/psprj/pdf/PSPRJ.000600.pdf

- Katritzky, A. R., et al. (2003). The preparation of N-acylbenzotriazoles from aldehydes. ARKIVOC, 2003(xiv), 131-139. URL: https://www.researchgate.

Spectroscopic Profile of 1-(2-Furoyl)-1H-benzotriazole: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(2-Furoyl)-1H-benzotriazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures to offer a detailed characterization of this compound. The insights herein are grounded in the fundamental principles of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing a robust framework for its identification and study.

Introduction

1-(2-Furoyl)-1H-benzotriazole is a notable molecule that incorporates a benzotriazole moiety, a common scaffold in medicinal chemistry, with a 2-furoyl group. Benzotriazole derivatives are known for their utility as versatile reagents in organic synthesis and for their diverse biological activities. The attachment of the furoyl group introduces additional functionalities that can modulate the molecule's chemical and biological properties. Accurate spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the electronic environment of such novel compounds. In the absence of a complete, published experimental dataset for this specific molecule, this guide constructs a reliable, predicted spectroscopic profile.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. 1-(2-Furoyl)-1H-benzotriazole consists of a benzotriazole ring system acylated at the N1 position with a 2-furoyl chloride. This creates an N-acylbenzotriazole linkage, which is a key functional group influencing the molecule's reactivity and spectral properties.

Caption: Molecular structure of 1-(2-Furoyl)-1H-benzotriazole.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The predicted IR spectrum of 1-(2-Furoyl)-1H-benzotriazole would be dominated by the stretching vibration of the carbonyl group in the N-acyl linkage.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | C-H stretching (aromatic and furan) |

| ~1700-1680 | Strong | C=O stretching (amide) |

| ~1600-1450 | Medium | C=C stretching (aromatic and furan) |

| ~1300-1200 | Medium | C-N stretching |

| ~1180 | Medium | C-O stretching (furan) |

Interpretation:

The most diagnostic peak is the strong absorption band anticipated between 1700 and 1680 cm⁻¹. This is characteristic of the carbonyl group in an N-acylbenzotriazole, which acts as an activated amide. The precise position of this band is sensitive to the electronic effects of the attached furoyl group. The presence of aromatic and furan C-H stretches above 3000 cm⁻¹, along with C=C stretching bands in the 1600-1450 cm⁻¹ region, would confirm the presence of these ring systems. The C-N and C-O stretching vibrations provide further evidence for the overall molecular structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid 1-(2-Furoyl)-1H-benzotriazole is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

-

Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

Caption: Workflow for obtaining an FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons of the benzotriazole and furoyl moieties.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30-8.20 | d | 1H | Benzotriazole H-4 or H-7 |

| ~7.80-7.70 | m | 2H | Benzotriazole H-5 & H-6 |

| ~7.60 | dd | 1H | Furan H-5 |

| ~7.40 | dd | 1H | Benzotriazole H-4 or H-7 |

| ~7.20 | dd | 1H | Furan H-3 |

| ~6.60 | dd | 1H | Furan H-4 |

Interpretation:

The four protons of the benzotriazole ring will appear as a complex multiplet system in the aromatic region, typically downfield due to the electron-withdrawing effect of the triazole ring and the acyl group. The protons on the furan ring will also be in the aromatic region, with their characteristic coupling patterns. The H-5 proton of the furan is expected to be the most downfield of the furan protons due to the influence of the adjacent oxygen and the carbonyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, identifying all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (amide) |

| ~148 | Furan C-2 |

| ~145 | Benzotriazole C-7a |

| ~132 | Benzotriazole C-3a |

| ~130-120 | Benzotriazole C-4, C-5, C-6, C-7 & Furan C-5 |

| ~115 | Furan C-3 |

| ~112 | Furan C-4 |

Interpretation:

The carbonyl carbon will be the most downfield signal, expected around 160 ppm. The carbons of the benzotriazole ring will resonate in the 145-120 ppm range. The furan carbons will also appear in the aromatic region, with the carbon attached to the oxygen (C-2) being the most downfield among them.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 1-(2-Furoyl)-1H-benzotriazole is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. Standard pulse programs are used.

-

Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 1-(2-Furoyl)-1H-benzotriazole. By synthesizing data from analogous compounds and applying fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing IR, ¹H NMR, ¹³C NMR, and mass spectrometry. These data serve as a valuable reference for researchers working with this compound, aiding in its synthesis, purification, and further investigation. The provided protocols offer a standardized approach for obtaining experimental data to validate and refine these predictions.

References

-

PubChem Compound Summary for CID 7220, 1H-Benzotriazole: A comprehensive database of chemical information, including experimental spectroscopic data for 1H-benzotriazole. [Link]

-

NIST Chemistry WebBook, SRD 69: A rich source of chemical and physical data, including spectroscopic information for a wide range of compounds. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. An authoritative textbook on the principles of spectroscopic identification of organic molecules. [Link]

An In-Depth Technical Guide to the NMR Analysis of 1-(2-Furoyl)-1H-benzotriazole

Introduction: The Structural Imperative of 1-(2-Furoyl)-1H-benzotriazole

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 1-(2-Furoyl)-1H-benzotriazole, a molecule integrating the biologically significant furan moiety with the versatile benzotriazole scaffold, presents a unique analytical challenge. This guide provides a comprehensive, field-tested framework for the Nuclear Magnetic Resonance (NMR) analysis of this compound, moving beyond rote procedural descriptions to instill a deep, causal understanding of the methodologies employed. For researchers engaged in the synthesis and application of N-acylbenzotriazoles, this document serves as a practical and scientifically rigorous resource.[1][2] These compounds are not merely synthetic curiosities; they are pivotal intermediates in a wide array of chemical transformations.[3][4]

Molecular Architecture and its NMR Implications

A foundational understanding of the molecular structure is a prerequisite for accurate spectral interpretation. The molecule consists of a benzotriazole ring system acylated at the N1 position with a 2-furoyl group. This arrangement dictates a specific electronic environment for each nucleus, which in turn governs its resonance frequency in an NMR experiment.

Diagram: Molecular Structure of 1-(2-Furoyl)-1H-benzotriazole

Caption: Structure of 1-(2-Furoyl)-1H-benzotriazole with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is influenced by the electron density of its immediate surroundings. Electronegative atoms, such as oxygen and nitrogen, deshield adjacent protons, causing them to resonate at a higher frequency (downfield).[5]

Expected Chemical Shifts and Multiplicities

The aromatic protons of the benzotriazole and furan rings will exhibit distinct signals. The benzotriazole protons typically appear as a complex multiplet system due to spin-spin coupling. The furan protons, being part of an electron-rich aromatic system, will also have characteristic chemical shifts. The electron-withdrawing effect of the carbonyl group will significantly deshield the adjacent furan proton.

| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

| Benzotriazole H | 7.40 - 8.20 | m | - |

| Furan H5 | 7.80 - 8.00 | dd | J5,4 ≈ 1.8, J5,3 ≈ 0.8 |

| Furan H3 | 7.30 - 7.50 | dd | J3,4 ≈ 3.6, J3,5 ≈ 0.8 |

| Furan H4 | 6.60 - 6.80 | dd | J4,3 ≈ 3.6, J4,5 ≈ 1.8 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Backbone

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to their electronic environment.

Expected Chemical Shifts

The carbonyl carbon of the furoyl group will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons of both ring systems will resonate in the typical aromatic region (110-160 ppm).

| Carbon(s) | Expected Chemical Shift (ppm) |

| C=O | 155 - 165 |

| Benzotriazole C | 110 - 145 |

| Furan C | 110 - 150 |

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality NMR data is contingent upon a meticulously executed experimental protocol. The following steps outline a robust workflow for the analysis of 1-(2-Furoyl)-1H-benzotriazole.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[6][7] For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be an effective alternative.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[5] Most commercially available deuterated solvents already contain TMS.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

-

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or the TMS signal.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

-

Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Diagram: NMR Experimental Workflow

Caption: A comprehensive workflow for NMR analysis.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment of all signals. In such cases, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the molecule. For 1-(2-Furoyl)-1H-benzotriazole, COSY would be instrumental in assigning the coupled protons within the benzotriazole and furan rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

Conclusion: From Spectrum to Structure

The NMR analysis of 1-(2-Furoyl)-1H-benzotriazole is a multi-faceted process that requires a strong foundation in spectroscopic principles and a systematic experimental approach. By combining ¹H and ¹³C NMR spectroscopy with advanced 2D techniques, researchers can achieve a comprehensive and unambiguous structural characterization of this important molecule. This guide provides the necessary framework to approach this analysis with confidence, ensuring the scientific integrity of the results.

References

- Synthesis of Benzotriazolo 1, 2-A Benzotriazole Derivatives as New High Density, Insensitive Energetic Materials. - DTIC. (1996-07-25).

- Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.

- Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. The Royal Society of Chemistry.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.

- Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678.

- Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. (2025). Journal of the Chilean Chemical Society.

- Review Of Benzotriazole. (2025). IJCRT.org.

- 1H-Benzotriazole. (n.d.). PubChem. National Institutes of Health.

- 1H-Benzotriazole(95-14-7) 13C NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of N-acylbenzotriazole using acid anhydride. (n.d.). arkat usa.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Benzotriazole : Organic Synthesis. (2023-04-19). YouTube.

- How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL.

- Benzotriazole synthesis. (n.d.). Organic Chemistry Portal.

- The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. (n.d.). PMC. NIH.

- 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... (n.d.). ResearchGate.

- N-Acylbenzotriazoles as Proficient Substrates for an Easy Access to Ureas, Acylureas, Carbamates, and Thiocarbamates via Curtius. (2021-02-24).

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. ijcrt.org [ijcrt.org]

- 4. Benzotriazole synthesis [organic-chemistry.org]

- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Infrared Spectroscopy of 1-(2-Furoyl)-1H-benzotriazole

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the principles and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 1-(2-Furoyl)-1H-benzotriazole. This N-acylbenzotriazole is a valuable reagent in organic synthesis, prized for its role as a stable and efficient acylating agent. Understanding its vibrational spectroscopy is paramount for identity confirmation, purity assessment, and reaction monitoring.

The Molecular Architecture: A Vibrational Perspective

1-(2-Furoyl)-1H-benzotriazole is a molecule constructed from three key components: a benzotriazole ring system, a furan ring, and a central carbonyl group that links them. Each of these structural motifs possesses unique vibrational modes that give rise to a characteristic infrared spectrum.

The stability and reactivity of this compound are dictated by the electronic interplay between the electron-rich furan ring, the electron-withdrawing benzotriazole moiety, and the connecting amide-like carbonyl group. Infrared spectroscopy provides a direct probe into the bonding environment of these functional groups.

Caption: Key functional moieties of 1-(2-Furoyl)-1H-benzotriazole.

Deciphering the Spectrum: A Region-by-Region Analysis

The infrared spectrum of 1-(2-Furoyl)-1H-benzotriazole is a composite of the absorption bands from its constituent parts. A rigorous interpretation relies on understanding how these vibrations are coupled and influenced by the overall electronic structure. Theoretical studies and experimental data on related benzotriazoles and furan compounds provide a strong basis for these assignments.[1][2]

Key Diagnostic Absorption Bands

The following table summarizes the principal vibrational modes and their expected positions in the infrared spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit | Intensity | Comments |

| 3150 - 3000 | C-H Stretching (Aromatic) | Benzotriazole & Furan | Medium | Multiple weak to medium bands corresponding to the C-H bonds on both the benzene and furan rings. |

| 1700 - 1720 | C=O Stretching (Amide I) | Furoyl-Carbonyl | Strong | This is the most intense and characteristic band in the spectrum. Its position indicates a high degree of double bond character. |

| 1610 - 1580 | C=C Stretching | Benzene Ring | Medium | Aromatic ring quadrant stretching vibrations. |

| 1580 - 1500 | C=C Stretching | Furan Ring | Medium | Corresponds to the double bond stretches within the furan ring.[3] |

| 1490 - 1450 | N=N Stretching | Triazole Ring | Medium | Characteristic vibration of the triazole ring system.[4] |

| 1380 - 1200 | C-N Stretching | Benzotriazole-Carbonyl | Medium | Stretch of the bond connecting the benzotriazole nitrogen to the carbonyl carbon. |

| 1250 - 1000 | C-O-C Asymmetric & Symmetric Stretching | Furan Ring | Strong | Strong absorptions typical for the ether linkage within the furan ring.[5] |

| 900 - 675 | C-H Out-of-Plane Bending | Benzotriazole & Furan | Strong | The pattern of these bands in the "fingerprint region" is highly specific to the substitution pattern of the aromatic rings. |

In-Depth Interpretation

-

The Carbonyl Stretch (≈1710 cm⁻¹): The most prominent feature of the spectrum is the intense carbonyl (C=O) absorption. In N-acylbenzotriazoles, this band typically appears at a relatively high frequency compared to simple amides. This is because the lone pair of electrons on the adjacent nitrogen (N1) is delocalized within the benzotriazole ring system, reducing its ability to donate electron density to the carbonyl group through resonance. This maintains a high degree of C=O double bond character, resulting in a higher stretching frequency. The absence of broad absorptions in the 3500-3200 cm⁻¹ region confirms the lack of N-H bonds, distinguishing it from the parent benzotriazole.[6][7]

-

Aromatic and Heterocyclic Regions (1610-1450 cm⁻¹): This region contains a series of sharp to medium bands arising from the C=C stretching vibrations of both the benzene and furan rings, as well as the N=N stretch of the triazole ring.[3][4] The complexity of this region serves as a unique fingerprint for the compound, confirming the presence of both aromatic systems.

-

The Fingerprint Region (< 1400 cm⁻¹): This region is rich with information. The strong bands associated with the furan C-O-C stretching are particularly diagnostic.[2][5] Furthermore, the C-N stretch between the carbonyl carbon and the benzotriazole nitrogen provides evidence of the acylation at the N1 position. The out-of-plane C-H bending bands below 900 cm⁻¹ are highly characteristic and can be used for definitive identification when compared against a reference spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a robust and self-validating method for obtaining the FTIR spectrum of 1-(2-Furoyl)-1H-benzotriazole using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR Accessory (e.g., with a diamond or zinc selenide crystal)

-

1-(2-Furoyl)-1H-benzotriazole sample (solid powder)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Step-by-Step Workflow

-